molecular formula C18H15Cl2N5O4S B11507140 3,4-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide

3,4-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide

Cat. No.: B11507140
M. Wt: 468.3 g/mol
InChI Key: OOKLMNFINMSNRS-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides and triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide typically involves a multi-step process. One common method starts with the preparation of the triazine core, which is achieved by reacting cyanuric chloride with an appropriate amine under controlled conditions. The resulting intermediate is then subjected to further reactions to introduce the ethoxy and phenyl groups.

The sulfonamide moiety is introduced by reacting the triazine intermediate with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Amino or thiol derivatives of the original compound.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Hydrolysis: Corresponding amine and sulfonic acid.

Scientific Research Applications

3,4-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Agriculture: The compound is studied for its herbicidal properties, particularly in controlling weed growth in crops.

    Materials Science: It is explored for its use in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide involves the inhibition of specific enzymes and pathways. In medicinal applications, it targets enzymes involved in cell division and DNA replication, leading to the inhibition of cancer cell growth. In agricultural applications, it disrupts essential metabolic pathways in weeds, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.

    4,6-dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Known for its antimicrobial activity.

    Hexamethylmelamine: Used clinically for its antitumor properties.

Uniqueness

3,4-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide is unique due to its combination of sulfonamide and triazine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15Cl2N5O4S

Molecular Weight

468.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-3-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)urea

InChI

InChI=1S/C18H15Cl2N5O4S/c1-2-29-18-22-15(11-6-4-3-5-7-11)21-16(24-18)23-17(26)25-30(27,28)12-8-9-13(19)14(20)10-12/h3-10H,2H2,1H3,(H2,21,22,23,24,25,26)

InChI Key

OOKLMNFINMSNRS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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